molecular formula C25H40N7O19P3S B1216496 methylmalonyl-coenzyme A

methylmalonyl-coenzyme A

Número de catálogo: B1216496
Peso molecular: 867.6 g/mol
Clave InChI: MZFOKIKEPGUZEN-AGCMQPJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-methylmalonyl-CoA is the (R)-enantiomer of methylmalonyl-CoA. It has a role as a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a (R)-methylmalonyl-CoA(5-).

Aplicaciones Científicas De Investigación

Metabolic Pathway Involvement

Methylmalonyl-CoA plays a central role in the metabolism of several substrates, including:

  • Branched-chain amino acids : Valine, isoleucine, and methionine.
  • Odd-chain fatty acids : Contributing to energy production through the Krebs cycle.
  • Cholesterol side chains : Participating in lipid metabolism.

The conversion of methylmalonyl-CoA to succinyl-CoA is crucial for energy production and is facilitated by the enzyme methylmalonyl-CoA mutase, which requires adenosylcobalamin (vitamin B12) as a cofactor. Disruption in this pathway can lead to significant clinical manifestations, particularly in patients with methylmalonic acidemia .

2.1. Diagnosis of Metabolic Disorders

Methylmalonyl-CoA levels are often measured to diagnose various metabolic disorders, particularly methylmalonic acidemia. Elevated levels of methylmalonic acid in urine and plasma indicate a deficiency in the enzymes responsible for its metabolism, such as methylmalonyl-CoA mutase or methylmalonyl-CoA epimerase .

2.2. Case Studies

  • Methylmalonyl CoA Epimerase Deficiency : A study documented two pediatric patients with severe neurological impairment due to this deficiency, highlighting the importance of early diagnosis and management strategies .
  • Methylmalonyl CoA Mutase Deficiency : Cases have shown that patients with this deficiency often present with metabolic acidosis, developmental delays, and seizures. Management typically involves dietary restrictions and supplementation with vitamin B12 .

3.1. Biochemical Studies

Research has focused on the biochemical characterization of enzymes involved in the metabolism of methylmalonyl-CoA. For example, studies have shown that the activity of methylmalonyl-CoA carbonylmutase can be significantly enhanced by the presence of adenosylcobalamin, underscoring its critical role in metabolic pathways .

3.2. Therapeutic Investigations

Recent studies have explored potential therapies for methylmalonic acidemia using fetal progenitor cell transplantation in animal models. These investigations aim to correct biochemical defects by restoring normal enzyme activity and reducing toxic metabolite accumulation .

Data Tables

Application AreaDescriptionRelevant Findings
Metabolic PathwaysInvolvement in branched-chain amino acid and odd-chain fatty acid metabolismEssential for energy production via succinyl-CoA conversion
Clinical DiagnosisBiomarker for diagnosing methylmalonic acidemiaElevated methylmalonic acid levels indicate enzyme deficiencies
Case StudiesDocumented cases of enzyme deficiencies leading to severe clinical outcomesNeurological impairments linked to specific enzyme deficiencies
Biochemical ResearchStudies on enzyme activity related to methylmalonyl-CoA metabolismEnhanced mutase activity with adenosylcobalamin supplementation
Therapeutic InvestigationsExploring cell transplantation as a treatment for metabolic disordersFetal progenitor cell therapy shows promise in correcting biochemical defects

Análisis De Reacciones Químicas

Isomerization to Succinyl-CoA via Methylmalonyl-CoA Mutase

Methylmalonyl-CoA mutase (MCM) catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a pivotal step in propionate metabolism. This reaction integrates methylmalonyl-CoA into the tricarboxylic acid (TCA) cycle.

Reaction Mechanism

  • Radical-Based Rearrangement : The reaction proceeds via a free radical mechanism initiated by homolytic cleavage of the Co–C bond in adenosylcobalamin (AdoCbl), generating a 5′-deoxyadenosyl radical .

  • Key Steps :

    • Homolysis : AdoCbl undergoes Co–C bond cleavage, forming a Co(II) species and an adenosyl radical .

    • Substrate Activation : The adenosyl radical abstracts a hydrogen atom from methylmalonyl-CoA, generating a substrate radical .

    • Carbon Skeleton Rearrangement : The substrate radical undergoes 1,2-rearrangement, forming a succinyl-CoA radical .

    • Termination : The radical transfers a hydrogen atom back to 5′-deoxyadenosine, regenerating AdoCbl and releasing succinyl-CoA .

Structural Insights

  • Conformational Changes : MCM undergoes significant structural reorganization upon substrate binding. The TIM-barrel domain closes around the substrate, sequestering the active site and positioning catalytic residues (e.g., His610, Lys604, Asp608) to stabilize intermediates .

  • Cofactor Coordination : His610 acts as an axial ligand to cobalt in AdoCbl, while Lys604 and Asp608 form a charge-relay system to modulate Co–C bond stability .

Kinetic Parameters

Enzyme FormKmK_m (AdoCbl, μM)VmaxV_{max} (% Wild-Type)Source
Wild-Type MCM0.02–0.05100%
G94V Mutant18.015%
R369H Mutant8.50.2%
Y231N Mutant0.998%

Mutations such as R369H drastically impair AdoCbl binding and catalytic efficiency .

Formation from Propionyl-CoA via Propionyl-CoA Carboxylase

Methylmalonyl-CoA is synthesized from propionyl-CoA through carboxylation, a reaction catalyzed by propionyl-CoA carboxylase (PCC).

Metabolic Context

  • Substrate Sources : Propionyl-CoA arises from catabolism of valine, isoleucine, thymine, and odd-chain fatty acids .

  • Regulatory Role : Accumulation of D-methylmalonyl-CoA due to MCE deficiency leads to elevated methylmalonic acid and propionylcarnitine, as seen in rare metabolic disorders .

Role in Metabolic Disorders

Defects in methylmalonyl-CoA metabolism are linked to methylmalonic acidemia (MMA), characterized by toxic accumulation of methylmalonic acid.

Pathogenic Mutations in MCM

MutationClinical PhenotypeKmK_m (AdoCbl)VmaxV_{max}
G717VSevere (mut0^0)N/A (no activity)0%
H678RModerate (mut^-)900-fold ↑2%
G623RModerate (mut^-)40-fold ↑5%

Mutations disrupting AdoCbl binding or radical propagation cause impaired enzyme function .

Industrial and Microbial Relevance

  • Bacterial Metabolism : In Propionibacterium shermanii and Corynebacterium glutamicum, MCM facilitates propionate assimilation, influencing succinate production and industrial biosynthesis .

  • Cofactor Specificity : MCM exhibits selectivity for AdoCbl over other cobamides, optimizing radical generation efficiency .

Structural and Functional Data

PDB IDDescriptionResolution (Å)Key Findings
4REQSubstrate-free MCM with CoA2.5TIM-barrel domain open; adenosyl group bound to Co .
3REQMCM-substrate analog complex2.0Closed TIM-barrel; radical intermediates trapped .

Structural studies reveal substrate-induced conformational changes critical for catalysis .

Propiedades

Fórmula molecular

C25H40N7O19P3S

Peso molecular

867.6 g/mol

Nombre IUPAC

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1

Clave InChI

MZFOKIKEPGUZEN-AGCMQPJKSA-N

SMILES

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES isomérico

C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canónico

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Sinónimos

coenzyme A, methylmalonyl-
methylmalonyl CoA
methylmalonyl-coenzyme A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methylmalonyl-coenzyme A
Reactant of Route 2
Reactant of Route 2
methylmalonyl-coenzyme A
Reactant of Route 3
methylmalonyl-coenzyme A
Reactant of Route 4
methylmalonyl-coenzyme A
Reactant of Route 5
methylmalonyl-coenzyme A
Reactant of Route 6
methylmalonyl-coenzyme A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.